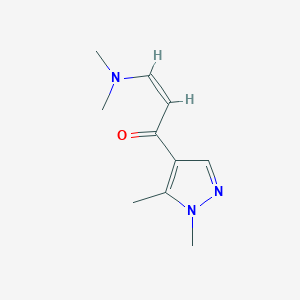![molecular formula C14H16N2OS B4383734 2-PHENETHYL-3-THIOXOHEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-1-ONE](/img/structure/B4383734.png)
2-PHENETHYL-3-THIOXOHEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-1-ONE
Übersicht
Beschreibung
2-Phenethyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a heterocyclic compound that features a fused bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenethyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenethylamine with thiourea under acidic conditions to form the intermediate, which then undergoes cyclization to yield the desired compound . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenethyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 2-Phenethyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one exerts its effects involves the modulation of specific molecular targets and pathways. For instance, it has been shown to activate vitamin D receptor signaling, which in turn regulates various cellular processes such as autophagy and apoptosis . The compound interacts with key proteins and enzymes, leading to changes in their activity and subsequent effects on cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazol[1,5-a]indole-1,3-diones: These compounds share a similar fused bicyclic structure and have been studied for their potential in medicinal chemistry.
Pyrrolo[1,2-c]imidazoles: These compounds are structurally related and have similar chemical properties and applications.
Uniqueness
2-Phenethyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is unique due to its specific substitution pattern and the presence of the thioxo group. This gives it distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to modulate vitamin D receptor signaling is particularly noteworthy, setting it apart from other related compounds .
Eigenschaften
IUPAC Name |
2-(2-phenylethyl)-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c17-13-12-7-4-9-15(12)14(18)16(13)10-8-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWSLEMAEWUHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(=S)N2C1)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,5-dimethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4383670.png)
![N-allyl-2-(methylamino)-N-[(5-methyl-2-thienyl)methyl]nicotinamide](/img/structure/B4383674.png)
![{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4383689.png)
![5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE](/img/structure/B4383692.png)
![N-{5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine](/img/structure/B4383696.png)
![5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B4383700.png)
![2-[(4-CYCLOPROPYL-5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE](/img/structure/B4383715.png)
![2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE](/img/structure/B4383722.png)
![2-{[3-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE](/img/structure/B4383725.png)
![2-({1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE](/img/structure/B4383727.png)
![N~3~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4383733.png)
